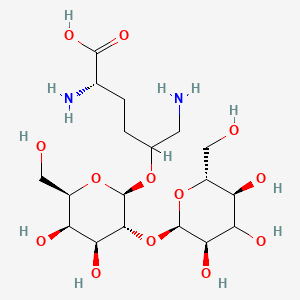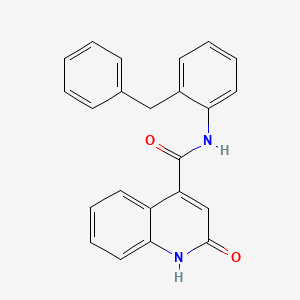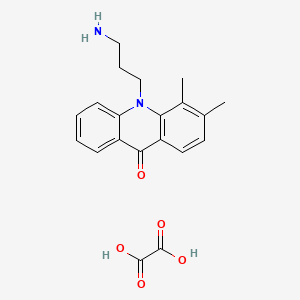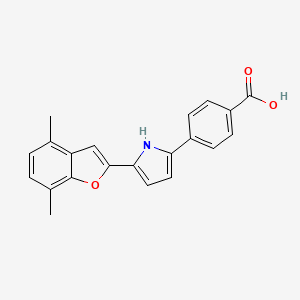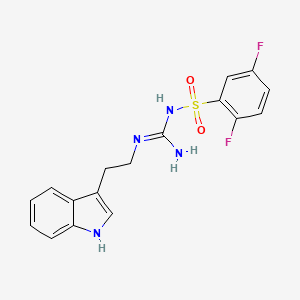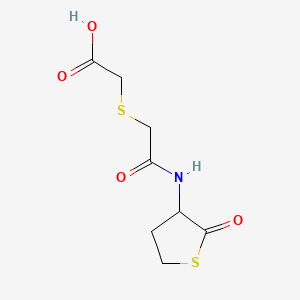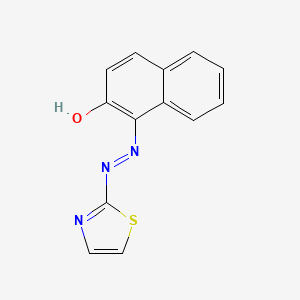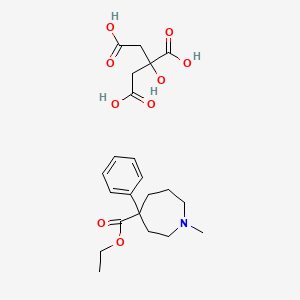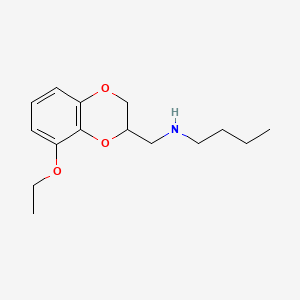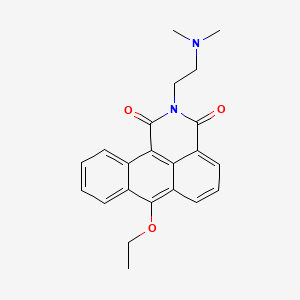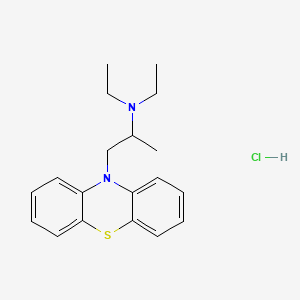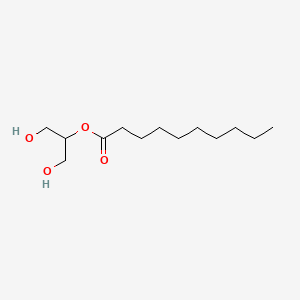
Glyceryl 2-caprate
Overview
Description
Synthesis Analysis
Glyceryl 2-caprate can be synthesized by the esterification of glycerin sourced from vegetable oil sources and medium chain fatty acids, which are sourced from coconut and/or palm kernel oil, with a final addition of 1,3-propanediol . Additionally, biosurfactants like glyceryl 2-caprate can be synthesized by powerful transglycosylation enzymes like amylosucrase, which can transfer glucose from sucrose to the hydroxyl (-OH) group of various compounds .Molecular Structure Analysis
The molecular structure of Glyceryl 2-caprate is represented by the IUPAC name 1,3-dihydroxypropan-2-yl decanoate. The InChI representation is InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Glyceryl 2-caprate are not detailed in the search results, it’s worth noting that glyceryl 2-caprate can participate in transglycosylation reactions, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
Glyceryl 2-caprate has a molecular weight of 246.34 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 12. Its exact mass is 246.18310931 g/mol and its monoisotopic mass is also 246.18310931 g/mol. Its topological polar surface area is 66.8 Ų .Scientific Research Applications
Gastrointestinal Permeation Enhancer
Glyceryl 2-caprate is used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It is used in the formulation of drugs like semaglutide and octreotide, which are oral-administered peptide pharmaceuticals . These drugs have been developed to treat conditions like type 2 diabetes and acromegaly .
Drug Delivery System
Glyceryl 2-caprate is used in the GIPET (Gastrointestinal Permeation Enhancement Technology) system . This technology uses Glyceryl 2-caprate to enhance the absorption of drugs in the gastrointestinal tract . It is used in the formulation of drugs like fondaparinux .
Antimicrobial Ingredient in Cosmetics
Glyceryl 2-caprate is used as an antimicrobial ingredient in cosmetic products . It is used as a preservative booster, which can significantly reduce the concentration of synthetic preservatives used in cosmetic products . It also has other desirable properties useful in cosmetic products, such as moisturizing and antioxidant properties .
Component of Self-Preserving Cosmetic Formulations
Glyceryl 2-caprate is used in the creation of self-preserving (preservative-free) cosmetic formulations . These formulations do not require the addition of synthetic preservatives, thereby reducing the risk of allergic reactions and toxic effects .
Preservation System for Emulsions
Glyceryl 2-caprate, in combination with L. caprifolium and L. japonica extracts, has been found to be an effective preservation system for oil-in-water (O/W) emulsions . These emulsions are used in various cosmetic products like conditioning cream, peeling cream, body milk, and cleansing milk .
Preservation System for Shampoos
Glyceryl 2-caprate is also used as a preservation system for shampoos .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Glyceryl 2-caprate. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Glyceryl 2-caprate, also known as glyceryl caprate, is primarily used as a gastrointestinal permeation enhancer . It is used in the development of oral peptide pharmaceuticals, where it enhances the permeability of peptides through the intestinal epithelium . This is particularly important as poor permeability of peptides through the intestinal epithelium is a major obstacle to their oral delivery .
Mode of Action
Glyceryl 2-caprate interacts with the intestinal epithelium to enhance the permeability of peptides . It is used in technologies such as the Gastrointestinal Permeation Enhancement Technology (GIPET), where it forms part of the formulation .
Biochemical Pathways
Its role as a permeation enhancer suggests that it may affect pathways related to the absorption and transport of peptides in the gastrointestinal tract .
Pharmacokinetics
As a component of oral peptide pharmaceutical formulations, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body .
Result of Action
The primary result of the action of glyceryl 2-caprate is the enhanced permeability of peptides through the intestinal epithelium . This allows for the successful oral delivery of peptide pharmaceuticals, overcoming the challenge of poor peptide permeability .
Action Environment
The action of glyceryl 2-caprate is influenced by the environment in the gastrointestinal tract. Factors such as pH, presence of other compounds, and the physiological state of the intestinal epithelium may affect its efficacy as a permeation enhancer
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVKFYDGRJWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187431 | |
| Record name | Glyceryl 2-caprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0072874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glyceryl 2-caprate | |
CAS RN |
3376-48-5 | |
| Record name | 2-Monocaprin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-caprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9JHW7Y133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


